molecular formula C15H17NO3S B2879626 N-((5-(thiophen-3-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034595-73-6

N-((5-(thiophen-3-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No. B2879626
CAS RN: 2034595-73-6
M. Wt: 291.37
InChI Key: TXDFZHVSTFKEBD-UHFFFAOYSA-N
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Description

The compound “N-((5-(thiophen-3-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a thiophene ring, a furan ring, and a tetrahydro-2H-pyran ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and furan rings are aromatic, while the tetrahydro-2H-pyran ring is a saturated six-membered ring with one oxygen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and heterocyclic rings. The thiophene and furan rings, for example, might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Organic Semiconductor Applications

Thiophene derivatives are well-known for their role in the development of organic semiconductors. The compound , with its thiophene and furan components, could potentially be used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are critical in advancing flexible electronics and display technologies .

Anticancer Activity

Compounds containing thiophene rings have been studied for their anticancer properties. The structural features of “N-{[5-(thiophen-3-yl)furan-2-yl]methyl}oxane-4-carboxamide” suggest potential in this area, especially considering the biological activities exhibited by similar thiophene-based molecules .

Antimicrobial Properties

Thiophene derivatives have shown effectiveness as antimicrobial agents. The subject compound could be investigated for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics .

Enzyme Inhibition

The compound’s structure indicates potential for enzyme inhibitory activity. This application is significant in the design of drugs that target specific enzymes within biological pathways, which can be a strategy for treating diseases .

Anti-inflammatory Drugs

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of nonsteroidal anti-inflammatory drugs (NSAIDs). The compound could be synthesized and tested for such pharmacological effects .

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules are utilized as corrosion inhibitors. The compound could be applied in material science to protect metals and alloys from corrosion, thereby extending their lifespan and reliability .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the construction of complex molecules with pharmaceutical relevance. Its ability to undergo various chemical reactions makes it a valuable tool for medicinal chemists .

Neuroprotective Agents

Given the interest in thiophene derivatives as neuroprotective agents, the compound could be explored for its potential to protect neuronal cells against damage, which is crucial in the treatment of neurodegenerative diseases .

properties

IUPAC Name

N-[(5-thiophen-3-ylfuran-2-yl)methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c17-15(11-3-6-18-7-4-11)16-9-13-1-2-14(19-13)12-5-8-20-10-12/h1-2,5,8,10-11H,3-4,6-7,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDFZHVSTFKEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CC=C(O2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-3-yl)furan-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide

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